molecular formula C22H20Cl2N2O4S B7699809 N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide

Cat. No. B7699809
M. Wt: 479.4 g/mol
InChI Key: QDTGHXFEMUZNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide, also known as BDBES, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBES belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties.

Mechanism of Action

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. These enzymes are involved in various physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting carbonic anhydrase activity, this compound can disrupt these physiological processes, leading to the inhibition of cancer cell growth and the aggregation of beta-amyloid protein.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells by disrupting the activity of carbonic anhydrase enzymes. This compound has also been shown to inhibit the aggregation of beta-amyloid protein, which is implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various fields of research. This compound has been studied for its potential use in cancer treatment, Alzheimer's disease, and inflammation. Another advantage of using this compound in lab experiments is its specificity for carbonic anhydrase enzymes. This compound can selectively inhibit the activity of carbonic anhydrase enzymes without affecting other enzymes.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in cancer cells, but it can also induce cytotoxicity in healthy cells. Another limitation of using this compound in lab experiments is its potential off-target effects. This compound can inhibit the activity of other enzymes, which can lead to unintended effects.

Future Directions

There are several future directions for the study of N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide. One potential direction is the development of this compound derivatives with improved pharmacological properties. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, the study of the potential side effects of this compound in vivo is an essential area of future research. Finally, the development of this compound as a therapeutic agent for cancer treatment, Alzheimer's disease, and inflammation is a promising area of future research.
Conclusion
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using a multi-step reaction process, and it exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase enzymes. This compound has been studied for its potential use in cancer treatment, Alzheimer's disease, and inflammation. While this compound has several advantages for lab experiments, it also has limitations, including potential toxicity and off-target effects. There are several future directions for the study of this compound, including the development of this compound derivatives with improved pharmacological properties and the study of its potential side effects in vivo.

Synthesis Methods

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The second step involves the reaction of 4-methoxybenzoyl chloride with N-butyl-3-aminobenzoic acid to form N-butyl-3-(4-methoxybenzoyl)benzamide. Finally, N-butyl-3-(4-methoxybenzoyl)benzamide is reacted with diethyl sulfite to form this compound.

Scientific Research Applications

N-butyl-3-(diethylsulfamoyl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various fields of research. One of the significant areas of research is cancer treatment. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of beta-amyloid protein, which is implicated in the development of Alzheimer's disease.

properties

IUPAC Name

3-(benzylsulfamoyl)-N-[(2,4-dichlorophenyl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N2O4S/c1-30-20-10-8-16(22(27)25-14-17-7-9-18(23)12-19(17)24)11-21(20)31(28,29)26-13-15-5-3-2-4-6-15/h2-12,26H,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTGHXFEMUZNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.